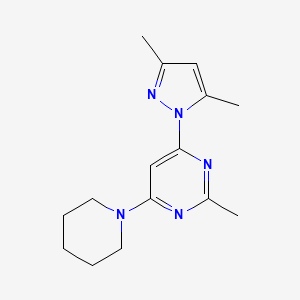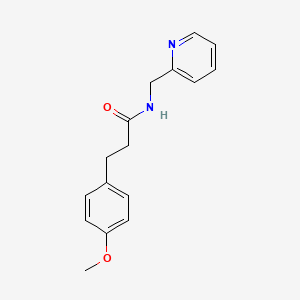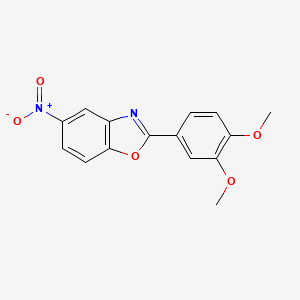
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as DBDS, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields. DBDS is a heterocyclic compound that contains a sulfonamide group, which gives it its unique properties.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not well understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the conversion of carbon dioxide and water to bicarbonate and protons, which is an essential process in various physiological processes. This compound has been found to inhibit the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. This compound has also been found to reduce pain sensitivity in animal models, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments, including its high yield, simple synthesis method, and potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound in lab experiments.
将来の方向性
There are several future directions for the research on N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the investigation of its mechanism of action. In medicinal chemistry, this compound could be further studied for its potential as a drug candidate for the treatment of various inflammatory diseases. In materials science, this compound could be used as a building block for the synthesis of new functional materials with potential applications in various fields. In environmental science, this compound could be further studied for its potential as a probe molecule for the detection and removal of pollutants in water and soil. Overall, the research on this compound has the potential to lead to the development of new materials and drugs with important applications in various fields.
合成法
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized using various methods, including the reaction of 3,4-dimethylaniline with 1,2-dimethoxybenzene in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then treated with sulfamic acid to form the sulfonamide group. The yield of this synthesis method is high, and the process is relatively simple and cost-effective.
科学的研究の応用
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
In materials science, this compound has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In environmental science, this compound has been used as a probe molecule for the detection of pollutants in water and soil. The sulfonamide group in this compound has been found to have a high affinity for heavy metal ions, making it a potential candidate for the removal of heavy metals from contaminated water and soil.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-4-13(9-12(11)2)17-22(18,19)14-5-6-15-16(10-14)21-8-7-20-15/h3-6,9-10,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFKDZLJKYGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)





![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)




![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)
![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)

